5H-Thiopyrano[4,3-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
253-89-4 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
5H-thiopyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2S/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI Key |
TWTVQBJBEVAQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CN=C2C=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Thiopyrano 4,3 D Pyrimidine and Its Derivatives
Cyclization Strategies for the Thiopyrano[4,3-d]pyrimidine Core
The formation of the thiopyrano[4,3-d]pyrimidine nucleus relies on key cyclization reactions that build the fused ring system. Both multicomponent and stepwise approaches have been successfully employed.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like thiopyrano[4,3-d]pyrimidines in a single step from simple starting materials. researchgate.net A notable example is the three-component reaction involving aromatic aldehydes, tetrahydrothiopyran-4-one (B549198), and aryl amidines. beilstein-journals.orgnih.gov This reaction, often facilitated by microwave irradiation and a base such as potassium tert-butoxide, provides a direct route to highly functionalized thiopyrano[4,3-d]pyrimidines. beilstein-journals.orgnih.govnih.gov The key advantage of this approach is the regioselective placement of a benzyl (B1604629) group at the 8-position of the fused ring system. beilstein-journals.orgnih.gov
A plausible mechanism for this MCR involves the initial condensation of the aromatic aldehyde with tetrahydrothiopyran-4-one to form a 2,6-dibenzylidene heterocyclic ketone. beilstein-journals.org This intermediate then undergoes a [3+3] cycloaddition with the amidine, followed by a 1,5-hydrogen transfer and a subsequent 1,3-hydrogen transfer to yield the final thiopyranopyrimidine product. beilstein-journals.org Another MCR approach involves the reaction of aryl aldehydes, 2H-thiopyran-3,5(4H,6H)-dione, and 5-aminotetrazole (B145819) under solvent-free conditions. researchgate.net
Stepwise Synthesis Pathways
Stepwise syntheses provide a more controlled approach to the thiopyrano[4,3-d]pyrimidine core, allowing for the isolation of intermediates and greater flexibility in introducing substituents. A common starting material for these pathways is dimethyl 3,3'-thiodipropionate. atlantis-press.comscientific.net A typical sequence involves multiple steps, including cyclization to form a thiopyran ring, followed by the construction of the pyrimidine (B1678525) ring. atlantis-press.comscientific.net
One documented stepwise synthesis starts with the cyclization of dimethyl 3,3'-thiodipropanoate (B8586734), followed by chlorination, substitution with morpholine (B109124), and a final Suzuki coupling reaction to introduce further diversity. atlantis-press.com Another route involves the synthesis of key intermediates like 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine from commercially available 3,3'-thiomalodimethyl malonate through a five-step process. mdpi.com These intermediates can then be reacted with substituted chalcones in the presence of glacial acetic acid and a catalytic amount of concentrated sulfuric acid to yield the target pyrazoline-bearing thiopyrano[4,3-d]pyrimidine derivatives. mdpi.com
Catalytic Systems and Reaction Conditions
The choice of catalysts and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis of thiopyrano[4,3-d]pyrimidines.
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of thiopyrano[4,3-d]pyrimidines, particularly in multicomponent reactions. nih.govmdpi.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. beilstein-journals.org For instance, the one-pot, four-component reaction of aromatic aldehydes, tetrahydrothiopyran-4-one, and aryl amidines under microwave irradiation provides good to excellent yields of the desired products in short reaction times. nih.govmdpi.com The use of microwave heating in conjunction with solvents like tert-butanol (B103910) and a base is a common protocol. beilstein-journals.orgnih.gov
Base-mediated cyclizations are fundamental to many synthetic routes for thiopyrano[4,3-d]pyrimidines. Potassium tert-butoxide (t-BuOK) is a frequently used base in the multicomponent synthesis involving aldehydes, tetrahydrothiopyran-4-one, and amidines. beilstein-journals.orgnih.gov In other stepwise approaches, bases like sodium hydride are used for substitution reactions. clockss.org The choice of base is critical for promoting the desired cyclization and condensation steps. For example, in the synthesis of certain derivatives, a catalytic amount of concentrated sulfuric acid in glacial acetic acid is used to facilitate the final cyclization step. mdpi.com
Functionalization and Derivatization at Specific Positions
Once the 5H-thiopyrano[4,3-d]pyrimidine core is assembled, further functionalization at various positions allows for the synthesis of a diverse library of derivatives.
A key strategy involves the functionalization of the pyrimidine ring. For example, a 4-chloro substituent can be displaced by nucleophiles like morpholine. atlantis-press.com The resulting morpholino derivative can then undergo further reactions, such as a Suzuki coupling with 5-bromopyridin-2-amine, to introduce an additional aromatic ring. atlantis-press.com
Another point of modification is the thiopyran ring. The sulfur atom in the thiopyran ring can be oxidized to a sulfone (6,6-dioxide) using reagents like sodium tungstate (B81510) dihydrate and hydrogen peroxide. mdpi.com This transformation can influence the biological activity of the resulting compounds. mdpi.com
Furthermore, substituents on the pyrimidine ring can be used as handles for introducing other functionalities. For instance, a 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl derivative. mdpi.com This hydrazinyl intermediate can then be condensed with chalcones to introduce a pyrazoline moiety. mdpi.com Similarly, piperazine (B1678402) can be introduced at the 2-position. scientific.net The functionalization at position 5 of a related thiopyrano[3,4-b]furan system has been achieved through hydrolysis of an ester, conversion to an acid chloride, and subsequent reactions to form amides, ureas, and other derivatives. archivog.com
C-2 Substitutions: Amide and Amine Derivatives
The introduction of amide and amine functionalities at the C-2 position of the thiopyranopyrimidine ring is a key strategy in the development of new derivatives. One common approach involves the synthesis of an intermediate such as 2-amino-4-(4-aryl)-6-methyl-4H-thiochromeno-3-carbonitrile, which can then undergo further reactions. scirp.org For instance, these intermediates can be used to create amide linkages by reacting with various carboxylic acids or their activated derivatives. asianpubs.org This allows for the exploration of a wide range of structural diversity and the potential for tuning the biological activity of the final compounds.
C-4 Substitutions: Morpholino and Piperazine Moiety Incorporation
The C-4 position of the this compound scaffold is a frequent site for substitution, with morpholine and piperazine moieties being commonly introduced. scientific.netatlantis-press.comsci-hub.se A typical synthetic route starts with the chlorination of a thiopyrano[4,3-d]pyrimidine-2,4-dione precursor using phosphoryl chloride (POCl3) to yield a 2,4-dichloro derivative. sci-hub.se This is followed by a regioselective nucleophilic displacement of the chloride at the C-4 position with morpholine. sci-hub.se Subsequent hydrazinolysis can then provide a key intermediate for further derivatization. sci-hub.se
Similarly, piperazine moieties can be incorporated at this position. Two novel thiopyrano[4,3-d]pyrimidine derivatives were synthesized from dimethyl 3,3'-thiodipropanoate through a multi-step process that included cyclization, chlorination, oxidation, and finally, substitution with morpholine and piperazine. scientific.netresearchgate.net These substitutions are significant as they can influence the compound's solubility, pharmacokinetic properties, and interaction with biological targets.
Modifications of the Thiopyran Ring: Oxidation of Sulfur Atom
Oxidation of the sulfur atom within the thiopyran ring to a sulfone (SO2) is a common modification in the synthesis of this compound derivatives. scientific.netsci-hub.se This transformation is often carried out to investigate the effect of the sulfur oxidation state on the biological activity of the compounds. sci-hub.semdpi.com For example, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were prepared, and their sulfur atoms were subsequently oxidized to the corresponding sulfones to evaluate the impact on their antitumor activity. sci-hub.se The oxidation typically involves treating the thiopyranopyrimidine with an oxidizing agent. This modification can alter the electronic properties and conformation of the molecule, potentially leading to enhanced biological efficacy. sci-hub.senih.gov
Introduction of Aromatic and Heteroaromatic Scaffolds (e.g., Phenylpyridine, Chromone (B188151), Indole, Pyrazoline)
To expand the chemical space and explore structure-activity relationships, various aromatic and heteroaromatic scaffolds are frequently attached to the this compound core. These include phenylpyridine, chromone, indole, and pyrazoline moieties. sci-hub.senih.gov
Phenylpyridine and Phenylpyrimidine Carboxamides: Several series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine or phenylpyrimidine-carboxamide scaffolds have been designed and synthesized. nih.govmdpi.com These syntheses often involve the coupling of a pre-functionalized thiopyranopyrimidine intermediate with the respective aromatic carboxylic acid. researchgate.netnih.gov
Chromone Hybrids: The hybridization of chromone with other pharmacologically active fragments is a known strategy in drug discovery. nih.gov This approach has been applied to thiopyranopyrimidine derivatives, often involving the coupling of a chromone carboxylic acid with an amino-functionalized thiopyranopyrimidine. nih.gov
Pyrazoline-Containing Derivatives: Two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety have been synthesized. mdpi.comnih.gov The synthesis typically involves the condensation of a hydrazinyl-thiopyranopyrimidine intermediate with a substituted chalcone (B49325) in glacial acetic acid. mdpi.comnih.gov The general procedure for synthesizing pyrazolines often involves the reaction of chalcones with hydrazine derivatives. nih.govkoyauniversity.orgjrespharm.com
| Starting Material | Reagent | Scaffold Introduced | Reference |
|---|---|---|---|
| Hydrazinyl-thiopyranopyrimidine | Substituted Chalcone | Pyrazoline | mdpi.comnih.gov |
| Amino-thiopyranopyrimidine | Phenylpyridine Carboxylic Acid | Phenylpyridine | nih.govmdpi.com |
| Amino-thiopyranopyrimidine | Chromone Carboxylic Acid | Chromone | nih.gov |
Halogenation and Cross-Coupling Reactions (e.g., Suzuki Coupling)
Halogenation of the this compound ring system provides a versatile handle for further functionalization through cross-coupling reactions. A key step is often the chlorination of a thiopyrano[4,3-d]pyrimidine-2,4-dione using reagents like phosphoryl chloride (POCl3) to generate a dichloro intermediate. sci-hub.se
This halogenated intermediate can then participate in reactions like the Suzuki coupling. For instance, a novel thiopyrano[4,3-d]pyrimidine derivative was synthesized by coupling a chlorinated thiopyranopyrimidine with 5-bromopyridin-2-amine via a Suzuki reaction. atlantis-press.com This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the diversity of accessible derivatives. atlantis-press.comresearchgate.net
Stereoselective Synthesis Approaches
While the literature primarily focuses on the synthesis of racemic mixtures of this compound derivatives, the principles of stereoselective synthesis are applicable to create enantiomerically pure compounds. Stereoselective synthesis aims to control the formation of stereoisomers. In the context of natural product synthesis, establishing the initial stereocenter often dictates the stereochemistry of the entire molecule. ethz.ch For derivatives of this compound containing chiral centers, such as those with substituted thiopyran rings or chiral side chains, stereoselective methods could be employed. For example, in the synthesis of certain pyrazoline-bearing thiopyranopyrimidine derivatives, the chiral proton of the pyrazoline ring was observed, indicating the presence of a stereocenter. mdpi.com While not explicitly detailed as a stereoselective synthesis, this highlights the potential for such approaches.
Green Chemistry Principles in Thiopyranopyrimidine Synthesis
The application of green chemistry principles in the synthesis of heterocyclic compounds, including thiopyranopyrimidines, is an area of growing interest. While specific studies focusing solely on the green synthesis of this compound are not extensively detailed in the provided context, general green chemistry strategies can be applied. These include the use of environmentally benign solvents, catalysts, and reaction conditions. For example, one-pot, multi-component reactions are often considered greener as they reduce the number of synthetic steps and purification stages. grafiati.com The synthesis of chromones, a scaffold sometimes attached to thiopyranopyrimidines, has been achieved via a dehydrative rearrangement reaction at room temperature, which represents a more environmentally friendly approach. rsc.org
Advanced Spectroscopic and Structural Characterization of 5h Thiopyrano 4,3 D Pyrimidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.comatlantis-press.comnih.govscientific.netresearchgate.netresearchgate.netgrafiati.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool for elucidating the molecular architecture of 5H-thiopyrano[4,3-d]pyrimidine derivatives. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ipb.pt The structural confirmation of these derivatives often relies on a comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR data. nih.govresearchgate.netsci-hub.se
Proton (¹H) NMR Analysismdpi.comatlantis-press.comnih.govscientific.netresearchgate.netresearchgate.netgrafiati.comnih.gov
Proton (¹H) NMR spectroscopy is fundamental in defining the structure of this compound derivatives. emerypharma.com It provides critical data on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
For the core structure of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, the proton signals for the thiopyran ring are particularly informative. atlantis-press.comrsc.org For instance, in one derivative, the protons of the thiopyran ring appear as triplets at δ 3.23 (t, J = 5.9 Hz, 2H) and 2.96 (t, J = 6.0 Hz, 2H), with a singlet at δ 3.81 (s, 2H). atlantis-press.com The chemical shifts and coupling constants of these protons are sensitive to the substituents on both the pyrimidine (B1678525) and thiopyran rings.
In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, the protons of the morpholine (B109124) and thiopyran moieties often present as a complex multiplet in the range of δ 2.85-3.64. mdpi.com For example, in one specific compound, the signals were observed as δ 3.63–3.42 (m, 7H, thiopyrano, morpholine and pyrazoline hydrogen), 3.13 (d, J = 14.0 Hz, 3H, thiopyrano and morpholine hydrogen), and 3.00–2.88 (m, 5H, thiopyrano and morpholine hydrogen). mdpi.com The protons on the pyrimidine ring itself also give characteristic signals, such as a singlet observed at δ 8.44 for the unsubstituted 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine. rsc.org
The presence of various substituents introduces additional signals and complexities in the ¹H NMR spectra. For instance, derivatives bearing a pyrazoline scaffold exhibit characteristic signals for the pyrazoline ring protons, including a doublet of doublets for the chiral proton around δ 5.63. mdpi.com Aromatic substituents introduce signals in the aromatic region (typically δ 7.0-8.8), with multiplicities and coupling constants that reveal the substitution pattern on the aromatic ring. nih.govsemanticscholar.org
| Compound | Key ¹H NMR Signals (δ ppm, Multiplicity, J in Hz) | Solvent |
|---|---|---|
| (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7e) | 7.75 (d, J = 6.7 Hz, 2H, Ar-H), 7.55 (d, J = 8.2 Hz, 2H, Ar-H), 7.44 (d, J = 7.7 Hz, 3H, Ar-H), 7.18 (d, J = 8.3 Hz, 1H, Ar-H ), 5.63 (dd, J = 12.1, 6.1 Hz, 1H, pyrazoline), 3.86 (dd, J = 17.7, 12.0 Hz, 1H, pyrazoline), 3.63–3.42 (m, 7H, thiopyrano, morpholine and pyrazoline hydrogen), 3.13 (d, J = 14.0 Hz, 3H, thiopyrano and morpholine hydrogen), 3.00–2.88 (m, 5H, thiopyrano and morpholine hydrogen) | DMSO |
| (R)-4-(2-(5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7j) | 7.79 (s, 2H, Ar-H), 7.30–7.20 (m, 4H, Ar-H), 7.11 (d, J = 7.9 Hz, 2H, Ar-H), 5.68–5.57 (m, 1H, pyrazoline), 3.83 (dd, J = 16.9, 12.6 Hz, 1H, pyrazoline), 3.64–3.41 (m, 7H, thiopyrano, morpholine and pyrazoline hydrogen), 3.08 (d, J = 12.2 Hz, 3H, thiopyrano and morpholine hydrogen), 2.95–2.85 (m, 5H, thiopyrano and morpholine hydrogen) | DMSO |
| N-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluorophenyl) pyridine-4-carboxamide (13d) | 10.16 (s, 1H), 9.33 (s, 1H), 8.70 (d, J = 8.6 Hz, 2H), 8.59 (s, 1H), 8.31–8.22 (m, 2H), 7.99 (d, J = 8.6 Hz, 2H), 7.24 (d, J = 8.6 Hz, 2H), 3.88 (s, 8H), 3.75 (s, 2H), 3.63 (s, 2H), 3.03 (s, 2H) | CDCl₃ |
| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (3n) | 8.98 (s, 1H), 8.44 (s, 1H), 3.78 (s, 2H) | CDCl₃ |
Carbon-13 (¹³C) NMR Analysismdpi.comnih.govscirp.org
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Although less sensitive than ¹H NMR, it is crucial for confirming the number and types of carbon atoms (quaternary, CH, CH₂, and CH₃).
In this compound derivatives, the carbon atoms of the pyrimidine ring resonate at characteristic downfield shifts. For example, in a series of derivatives, the pyrimidine carbons were observed in the range of δ 155-166. mdpi.com The carbons of the thiopyran ring typically appear at higher field strengths. For instance, in one study, the thiopyran carbons were found at δ 26.07, 26.25, and 42.32. mdpi.com
Substituents on the core structure significantly influence the ¹³C chemical shifts. Aromatic carbons appear in the δ 110-150 range, while the carbons of a morpholine substituent are typically found around δ 49 and 66. mdpi.com The carbonyl carbon of an amide group in a derivative was observed at δ 168.5. scirp.org
| Compound | Key ¹³C NMR Signals (δ ppm) | Solvent |
|---|---|---|
| (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7e) | 165.87, 164.55, 162.75, 161.92, 160.33, 155.77, 150.21, 140.53, 129.16, 128.90, 128.83, 128.11, 128.04, 116.25, 116.03, 115.78, 115.57, 109.03, 66.28(2C), 62.10(2C), 49.17, 42.32, 26.25, 26.07 | DMSO |
| (R)-4-(2-(5-(4-Bromophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7c) | 165.91, 164.53, 155.78, 151.17, 144.00, 139.50, 131.84(2C), 129.72(2C), 128.41(2C), 126.67(2C), 120.18, 108.94, 66.29(2C), 62.24, 49.19(2C), 42.16, 33.97, 26.25, 26.05, 21.45 | DMSO |
| 5-(4-Methylphenyl)-7-methyl-3,5-dihydro-4H-thiochromeno[2,3-d]pyrimidine-4-one-10,10-dioxide (6c) | 21.49 (CH₃), 24.21 (CH₃), 43.13(C-thiopyran-4), 121.6 - 146.8 (15C-Ar), 168.5 (CO) | DMSO-d₆ |
Two-Dimensional NMR Techniques
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assign all proton and carbon signals, especially for complex derivatives. ipb.ptresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in piecing together the molecular puzzle.
COSY experiments establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. This helps to identify coupled spin systems within the molecule, such as the protons on the thiopyran ring and adjacent substituents.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.
The application of these 2D NMR techniques provides a comprehensive and definitive structural elucidation of this compound derivatives. pharmacognosy.us
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysismdpi.comatlantis-press.comnih.govscientific.netresearchgate.netresearchgate.netgrafiati.com
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). researchgate.net For this compound derivatives, MS is crucial for confirming the molecular formula and for gaining insights into the compound's structure through fragmentation analysis. atlantis-press.comnih.govresearchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS)researchgate.netsci-hub.sersc.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. For novel this compound derivatives, HRMS is the gold standard for confirming the proposed molecular formula. rsc.org For example, for the compound 4-(4-fluorophenyl)-5-methylpyrimidine, the exact mass was calculated as 188.0750 and found to be 188.0741, confirming the formula C₁₁H₉FN₂. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many of the this compound derivatives. researchgate.netnih.gov In ESI-MS, ions are generated directly from a solution, which minimizes fragmentation and typically results in the observation of the protonated molecule [M+H]⁺. nih.gov
This technique has been widely used to determine the molecular weights of various this compound derivatives. For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold consistently showed the [M+H]⁺ ion as the base peak in their ESI-MS spectra. mdpi.com Similarly, for a range of N-(4-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl) substituted amides, ESI-MS was used to confirm their molecular weights, with observed [M+H]⁺ ions such as 529.1, 590.1, and 511.2. nih.govsemanticscholar.org
| Compound | Ionization Method | Observed m/z ([M+H]⁺) |
|---|---|---|
| (R)-4-(2-(5-(3,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7e) | ESI-MS | 556.5 |
| (R)-4-(2-(5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (7j) | ESI-MS | 550.5 |
| N-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-fluorophenyl) pyridine-4-carboxamide (13d) | ESI-MS | 529.1 |
| N-(4-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-6-(4-bromophenyl) pyridine-4-carboxamide (13e) | ESI-MS | 590.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the study of this compound derivatives, IR spectroscopy is crucial for confirming the presence of key structural motifs resulting from their synthesis.
The IR spectra of these derivatives exhibit a series of absorption bands that can be assigned to specific vibrational modes of the fused ring system and its substituents. For instance, the stretching vibrations of the pyrimidine ring often appear in the 1620–1440 cm⁻¹ region. The C-S bond of the thiopyran ring typically shows weaker absorptions.
Substituents on the core structure give rise to more distinct and readily identifiable peaks. For example, the presence of a carbonyl group (C=O) in a derivative, such as in a pyrimidinone, will produce a strong absorption band in the range of 1720–1670 cm⁻¹. scirp.orgjst.go.jp Similarly, amino groups (N-H) are identified by their characteristic stretching vibrations, often appearing as one or two bands in the 3500–3200 cm⁻¹ region. scirp.org
Detailed research findings from various studies on related thiopyranopyrimidine and thiochromenopyrimidine derivatives provide insight into the expected spectral features. For example, in a series of 5-(4-substituted-phenyl)-7-methyl-3,5-dihydro-4H-thiochromeno[2,3-d]pyrimidine-4-one-10,10-dioxides, characteristic IR bands were observed for the N-H group (around 3270 cm⁻¹), the carbonyl group (around 1685 cm⁻¹), and the sulfone group (SO₂) (around 1345 cm⁻¹). scirp.org Another study on thiopyrano[2,3-d:6,5-d']dipyrimidine derivatives reported key absorptions in the 1590–1420 cm⁻¹ range, corresponding to the vibrations of the heterocyclic framework. clockss.org
The following table summarizes characteristic IR absorption frequencies for functional groups commonly found in derivatives of the thiopyranopyrimidine family.
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3500 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Carbonyl) | Stretching | 1720 - 1670 |
| C=N (Imine) | Stretching | 1690 - 1640 |
| C=C (Aromatic) | Stretching | 1620 - 1440 |
| SO₂ (Sulfone) | Asymmetric & Symmetric Stretching | 1350 - 1300 and 1160 - 1120 |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is the gold standard for structural elucidation, providing precise data on bond lengths, bond angles, and intermolecular interactions.
For this compound derivatives, single-crystal X-ray diffraction analysis can confirm the fusion pattern of the heterocyclic rings, establish the stereochemistry of chiral centers, and reveal the conformation of the molecule. The thiopyran ring, for instance, can adopt different conformations, such as a chair, boat, or twist-boat, and X-ray crystallography can definitively identify which is present in the crystalline state.
A study on a related thieno[3,2-d]pyrimidine (B1254671) derivative, 2-dicyclohexylamino-3-phenyl-5,6-dihydro-8H-thiopyrano[4,3-d]pyrimidin-7-one, provided detailed crystallographic data. nih.gov The analysis revealed that the thiopyran ring adopts a distorted chair conformation. nih.gov Such studies also elucidate intermolecular interactions, like hydrogen bonds, which govern the packing of molecules in the crystal lattice. nih.gov In another case, the structure of a thiopyrano[2,3-d]thiazole derivative was unequivocally confirmed by X-ray crystallography, highlighting the power of this technique in assigning the correct structure to complex heterocyclic systems. jst.go.jp
The data obtained from X-ray crystallography is extensive. Key parameters include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). The table below presents representative crystallographic data for a related thieno[3,2-d]pyrimidine derivative, illustrating the type of information obtained from such an analysis. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₇H₃₃N₃OS₂ |
| Molecular Weight | 479.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7118 (10) |
| b (Å) | 22.601 (2) |
| c (Å) | 10.924 (1) |
| β (°) | 109.939 (1) |
| Volume (ų) | 2486.1 (4) |
| Z (molecules/unit cell) | 4 |
This precise structural data is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific properties.
Computational Chemistry and Molecular Modeling Studies of 5h Thiopyrano 4,3 D Pyrimidine Analogs
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the dynamic nature of 5H-thiopyrano[4,3-d]pyrimidine analogs at the atomic level. These simulations are instrumental in assessing the conformational flexibility of these ligands and the stability of their interactions with biological targets, which are critical aspects for the rational design of potent inhibitors.
MD simulations track the movements of atoms over time by solving Newton's equations of motion, allowing for the observation of how a ligand and its target protein behave in a simulated physiological environment. This provides a more realistic picture than the static views offered by molecular docking alone. Key parameters analyzed in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of a protein or ligand's backbone atoms from a reference structure over the course of the simulation, with lower, stable values indicating a stable complex. The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.
Several studies have employed MD simulations to validate the binding modes and assess the stability of novel this compound derivatives targeting various protein kinases implicated in cancer. For instance, in a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as potential mTOR inhibitors, MD simulations were performed on the most promising compound. The results demonstrated high stability for the ligand-protein complex, with RMSD values remaining around 1–2 Å. researchgate.net Furthermore, the analysis of hydrogen bonds, a crucial component of ligand binding, showed that the key interactions were maintained for over 90% of the simulation time, underscoring the stability of the predicted binding pose. researchgate.net
Similarly, MD simulations were used to evaluate the stability of interactions between 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net These simulations provide confidence that the designed molecules can maintain their favorable binding conformation within the dynamic environment of the protein's active site.
The conformational landscape of the ligand and the protein's active site can be explored through MD simulations. This analysis reveals how the ligand adapts its conformation to fit within the binding pocket and how the protein may undergo subtle conformational changes to accommodate the ligand. This dynamic interplay is crucial for achieving high binding affinity and specificity. By clustering the trajectory frames from an MD simulation, researchers can identify the most populated and energetically favorable conformations of the ligand-protein complex. doi.org
Table 1: Summary of Molecular Dynamics Simulation Findings for this compound Analogs and Related Structures
| Compound/Analog Class | Protein Target(s) | Key Findings from MD Simulations |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (Compound 1) | VEGFR1, VEGFR2 | The ligand-protein complexes exhibited high stability with RMSD values around 1–2 Å. Strong hydrogen bond interactions were consistently maintained for over 90% of the simulation time. researchgate.net |
| 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives (2k and 2l) | CDK2 | The stability of the interactions between the compounds and CDK2 was assessed and confirmed through molecular dynamics simulations. researchgate.net |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | PI3Kα, mTOR | Molecular docking simulations were performed to explore binding modes, with subsequent MD simulations often used to confirm the stability of the most promising compounds as dual PI3Kα/mTOR inhibitors. researchgate.netresearchgate.netnih.gov |
| Pyrido[3,4-d]pyrimidine inhibitors (related scaffold) | Mps1 | Four different ligand-protein complexes showed stable RMSD values during the simulation, suggesting that the binding of the ligands helps to stabilize the protein structure. mdpi.com |
Biological Activity and Mechanistic Investigations of 5h Thiopyrano 4,3 D Pyrimidine Based Compounds Excluding Clinical/safety
Target Identification and Pathway Modulation
Compounds based on the 5H-thiopyrano[4,3-d]pyrimidine core have been primarily investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. acs.orgnih.gov Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. The primary pathways and targets modulated by these compounds are discussed below.
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism. researchgate.netnih.gov Its aberrant activation is a frequent event in various human cancers, making it a prime target for anticancer drug development. nih.govsemanticscholar.org Several series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of this pathway. sci-hub.senih.govoncotarget.com
Initial studies focused on modifying existing PI3K/mTOR inhibitors, leading to the development of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives. semanticscholar.org For instance, by replacing the urea (B33335) group of known inhibitors with an amide scaffold and introducing different aromatic heterocycles, researchers aimed to enhance the inhibitory activity against PI3Kα. semanticscholar.org
One study reported the synthesis of two series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety. nih.govmdpi.com The most promising compound from this series, 8d , exhibited moderate inhibitory activity against PI3Kα kinase. nih.govmdpi.com
The class I PI3Ks are subdivided into four isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. nih.gov While PI3Kα and PI3Kβ are widely expressed, PI3Kδ and PI3Kγ are found predominantly in hematopoietic cells. nih.gov The development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects.
Research into 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives has shown that some compounds exhibit dual inhibitory activity against PI3Kα and mTOR. nih.gov For example, compound 11 , a 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative, demonstrated moderate inhibitory activity against both PI3Kα and mTOR, with IC50 values of 6.72 ± 0.30 μM and 0.94 ± 0.10 μM, respectively. nih.gov Another study reported that selected 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with potent mTOR inhibition were also evaluated for their activity against PI3Kα, showing IC50 values in the range of 6.2-24.9 µM. oncotarget.com
While much of the research on this compound derivatives has focused on PI3Kα and dual PI3K/mTOR inhibition, the specificity against other isoforms like PI3Kδ has been explored in the broader context of PI3K inhibitors. nih.govscispace.com The design of selective PI3Kδ inhibitors is often guided by exploiting structural differences in the ATP-binding pocket of the various isoforms. scispace.com
Table 1: PI3Kα and mTOR Inhibitory Activity of Selected this compound Derivatives
| Compound | PI3Kα IC50 (μM) | mTOR IC50 (μM) | Reference |
| 7e | - | 0.80 ± 0.15 | nih.gov |
| 11 | 6.72 ± 0.30 | 0.94 ± 0.10 | nih.gov |
| Selected Derivatives | 6.2 - 24.9 | 0.8 - 6.93 | oncotarget.com |
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation and is a component of the PI3K/Akt signaling pathway. mdpi.com Many 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been specifically designed and evaluated as mTOR inhibitors. sci-hub.senih.gov
A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized, with many exhibiting mTOR inhibitory activity at a 10 µM concentration. mdpi.com The most promising compound, 7e , displayed strong antitumor activity against mTOR kinase with an IC50 value of 0.80 ± 0.15 μM. sci-hub.senih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the aryl group at the C-4 position significantly influenced antitumor activities, with a 4-OH substitution yielding the highest potency. sci-hub.senih.gov
Further studies led to the development of dual PI3Kα/mTOR inhibitors. nih.gov Compound 11 , for example, showed inhibitory activity against both kinases. nih.gov The design strategy often involves scaffold hopping from known mTOR inhibitors. oncotarget.com
Table 2: mTOR Inhibitory Activity of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives
| Compound | mTOR Inhibition Rate (%) at 10 μM | mTOR IC50 (μM) | Reference |
| 7b | 64.1 ± 2.8 | 6.93 ± 0.54 | sci-hub.se |
| 7e | 89.5 ± 1.8 | 0.80 ± 0.03 | sci-hub.se |
| 7h | - | - | sci-hub.se |
| 10b | - | - | sci-hub.se |
| 10e | - | - | sci-hub.se |
| R22 | - | 0.80 | mdpi.com |
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. japsonline.com Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine derivatives have been identified as potent multikinase inhibitors with significant activity against VEGFR-2. acs.orgnih.gov A series of these compounds showed high potency in VEGFR-2 KDR inhibition. acs.orgnih.gov Salerno et al. reported pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine analogues as multitargeted tyrosine kinase inhibitors with a potent VEGFR-2 inhibitory activity, with one compound having an IC50 of 16 nM. japsonline.com
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers.
While the primary focus for this compound derivatives has been on the PI3K/mTOR pathway, some studies have explored their potential as EGFR inhibitors. Research on fused pyrimidine (B1678525) systems has highlighted their potential as EGFR inhibitors. nih.gov For instance, a series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives were synthesized, and their inhibitory activity against mTOR kinase was evaluated, with some showing potent activity. sci-hub.senih.gov Although not the primary target, the broad kinase inhibitory profile of these scaffolds suggests potential for EGFR inhibition.
The versatility of the pyrimidine scaffold has led to the exploration of its derivatives as inhibitors of other kinases crucial for cell cycle progression and cell adhesion, such as Cyclin-Dependent Kinase 2 (CDK2) and Focal Adhesion Kinase (FAK).
Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs. nih.gov These compounds act as competitive inhibitors of the kinase. nih.gov While not directly 5H-thiopyrano[4,3-d]pyrimidines, this highlights the potential of the broader fused pyrimidine family to target CDKs. Some aminopyrimidine-phenyl urea based compounds have been shown to bind to CDK2 in a type II binding mode. nih.gov
FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. While direct inhibition of FAK by this compound derivatives is not extensively documented in the provided context, the structural similarity to other kinase inhibitors suggests this as a potential area for future investigation.
Phosphatidylinositol 3-kinase (PI3K) Pathway Inhibition
Cellular Response Studies (in vitro)
In vitro studies are fundamental in elucidating the cellular mechanisms through which this compound-based compounds exert their effects. These investigations provide crucial insights into their antiproliferative properties, ability to induce programmed cell death, and impact on cell cycle progression and angiogenesis.
Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines
A significant body of research has focused on the cytotoxic and antiproliferative effects of this compound derivatives against a panel of human cancer cell lines. These assays, typically the MTT or SRB assays, measure the concentration of a compound required to inhibit cell growth by 50% (IC50), providing a quantitative measure of its potency.
Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been extensively studied. For instance, several series of these compounds have demonstrated moderate to excellent cytotoxicity against human lung cancer (A549), prostate cancer (PC-3), and breast cancer (MCF-7) cell lines. researchgate.netresearchgate.netmdpi.com In one study, a series of these derivatives bearing phenylpyridine/phenylpyrimidine-carboxamide scaffolds was synthesized and evaluated, with eleven compounds showing moderate cytotoxic activity against A549, PC-3, and MCF-7 cells. researchgate.netmdpi.com Another study reported a promising compound from a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidines with IC50 values of 0.52 µM, 1.41 µM, and 4.82 µM against A549, PC-3, and MCF-7 cells, respectively. researchgate.net
Further modifications, such as the introduction of a chromone (B188151) moiety, have also yielded potent compounds. One such derivative displayed excellent cytotoxicity against five cancer cell lines, including A549, PC-3, MCF-7, and HepG2 (human liver cancer), with IC50 values ranging from 8.77 to 14.3 µM. nih.gov The introduction of a pyrazoline moiety has also been explored, with the most promising compound in one study showing excellent cytotoxicity against A549, PC-3, MCF-7, and HepG2 cell lines with IC50 values between 6.02 and 10.27 µM. nih.govnih.gov
Notably, some derivatives have shown activity against the H460 non-small cell lung cancer line. One compound, in particular, demonstrated strong antitumor activity against H460 and PC-3 cell lines with IC50 values of 7.43 µM and 11.90 µM, respectively. sci-hub.se
| Compound Class | Cell Lines Tested | Key Findings |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with phenylpyridine/phenylpyrimidine-carboxamide scaffolds | A549, PC-3, MCF-7 | Eleven compounds showed moderate cytotoxicity. researchgate.netmdpi.com |
| 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | A549, PC-3, MCF-7 | A lead compound exhibited IC50 values of 0.52 µM (A549), 1.41 µM (PC-3), and 4.82 µM (MCF-7). researchgate.net |
| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with a chromone moiety | A549, PC-3, MCF-7, HeLa, HepG2 | A lead compound showed IC50 values ranging from 8.77-14.3 µM across the tested cell lines. nih.gov |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives with a pyrazoline moiety | A549, PC-3, MCF-7, HepG2 | The most promising compound had IC50 values between 6.02 and 10.27 µM. nih.govnih.gov |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives | H460, PC-3 | A lead compound displayed IC50 values of 7.43 µM (H460) and 11.90 µM (PC-3). sci-hub.se |
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Several studies have investigated the ability of this compound derivatives to induce apoptosis.
One study revealed that a promising 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative could significantly induce late apoptosis in A549 cells, as demonstrated by acridine (B1665455) orange (AO) single staining. researchgate.net Other research on different pyrimidine derivatives has shown that they can induce apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins, which are key regulators of the apoptotic process. nih.gov For example, some pyrimidine derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2. nih.gov
Cell Cycle Arrest Analysis
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds that can arrest the cell cycle at specific checkpoints are therefore of significant therapeutic interest.
Anti-angiogenesis Studies (in vitro models)
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Inhibiting angiogenesis is a key strategy in cancer therapy.
While direct in vitro anti-angiogenesis studies specifically on this compound derivatives are not extensively detailed in the provided context, the inhibition of signaling pathways like PI3K/Akt/mTOR by these compounds suggests a potential anti-angiogenic effect. researchgate.net This pathway is known to play a critical role in promoting angiogenesis. Broader research on pyrimidine derivatives has shown their potential as anti-angiogenic agents, often by inhibiting key receptor tyrosine kinases like VEGFR-2 that are central to the angiogenic process. jrasb.com
In Vivo Preclinical Efficacy Models (non-human)
To translate the promising in vitro findings into a more physiologically relevant context, this compound derivatives have been evaluated in non-human, in vivo preclinical models.
Xenograft Models for Tumor Growth Inhibition
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Studies on 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have demonstrated their potential in inhibiting tumor growth in xenograft models. scispace.com One report mentioned a derivative that exhibited a tumor growth inhibition rate of 72.5% in a xenograft tumor model, without causing noticeable side effects. scispace.com This indicates that the potent in vitro activity of these compounds can translate to significant antitumor efficacy in vivo.
Evaluation of Pharmacodynamic Markers
The evaluation of pharmacodynamic (PD) markers is a critical step in the preclinical assessment of this compound-based compounds, providing crucial insights into their mechanism of action and target engagement within cellular systems. Research in this area has predominantly focused on derivatives designed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer. researchgate.netoncotarget.comnih.govsemanticscholar.orgresearchgate.netnih.gov The assessment of PD markers for these compounds involves measuring the modulation of key downstream effectors of this pathway to confirm that the compounds are hitting their intended targets and eliciting the desired biological response.
A primary method for evaluating pharmacodynamic effects is the use of immunoassays, such as Western blotting, to detect changes in the phosphorylation status of proteins downstream of PI3K and mTOR. nih.gov The PI3K/Akt/mTOR pathway is a cascade of signaling proteins, and the phosphorylation of specific proteins serves as a reliable indicator of pathway activation. mdpi.com Therefore, a reduction in the levels of these phosphorylated proteins following treatment with a this compound-based inhibitor provides direct evidence of its on-target activity.
Key pharmacodynamic biomarkers that are typically evaluated include phosphorylated Akt (p-Akt) and phosphorylated ribosomal protein S6 (p-S6). nih.govd-nb.infothno.orgmdpi.com Akt is a central node in the pathway, and its phosphorylation is a key event in signal transduction. mdpi.com Similarly, S6 is a downstream effector of mTOR, and its phosphorylation status is a reliable marker of mTORC1 activity. d-nb.info Studies on various PI3K/mTOR inhibitors have demonstrated that effective target inhibition leads to a dose-dependent decrease in the levels of p-Akt and p-S6 in cancer cell lines. nih.govthno.org While specific data on the modulation of these markers by this compound derivatives is not extensively detailed in the provided literature, the characterization of these compounds as PI3K/mTOR inhibitors suggests that their pharmacodynamic evaluation would follow these established methodologies. oncotarget.comnih.gov
The table below summarizes the key pharmacodynamic markers that are relevant for the evaluation of this compound-based compounds targeting the PI3K/mTOR pathway, based on the established methodologies for this class of inhibitors.
Table 1: Pharmacodynamic Markers for this compound-Based PI3K/mTOR Inhibitors
| Compound Class | Target Pathway | Key Pharmacodynamic Markers | Method of Evaluation | Expected Outcome |
|---|---|---|---|---|
| This compound Derivatives | PI3K/Akt/mTOR | Phospho-Akt (p-Akt), Phospho-S6 (p-S6) | Western Blot, Immunohistochemistry (IHC) | Reduction in phosphorylation levels upon treatment |
In addition to cell-based assays, in vivo models, such as human tumor xenografts in mice, are utilized to assess the pharmacodynamic effects of these compounds in a more complex biological system. nih.govsemanticscholar.org In these studies, tumor tissues are collected after treatment and analyzed for the levels of PD markers like p-Akt and p-S6 via immunohistochemistry (IHC) or Western blot. nih.govthno.org This provides evidence of target engagement and pathway modulation in the tumor tissue, which is a critical step in establishing the preclinical efficacy of a potential therapeutic agent.
While the primary focus of many initial studies on novel this compound derivatives is on their synthesis and in vitro cytotoxicity, the evaluation of pharmacodynamic markers is an indispensable part of their preclinical development to validate their mechanism of action and guide further optimization. researchgate.netresearchgate.netjrasb.com
Structure Activity Relationship Sar Studies of 5h Thiopyrano 4,3 D Pyrimidine Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of 5H-thiopyrano[4,3-d]pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core structure. researchgate.netnih.govnih.govnuph.edu.uaresearchgate.netscispace.com
Electronic Effects of Substituents (Electron-Withdrawing vs. Electron-Donating Groups)
The electronic properties of substituents play a crucial role in modulating the biological efficacy of this compound derivatives. Research has shown that the presence of electron-withdrawing groups on the aryl moiety often leads to enhanced activity. For instance, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compounds bearing electron-withdrawing substituents like chlorine (Cl), fluorine (F), and bromine (Br) on the benzene (B151609) ring at the C-4 position exhibited better cytotoxic activity against various cancer cell lines compared to those with electron-donating groups such as methoxy (B1213986) (OCH3) or hydrogen (H). nih.govmdpi.comnih.gov
Specifically, the introduction of substituents like 3-chloro-4-fluoro or 3-trifluoromethyl-4-chloro on the aryl group was found to be particularly favorable for antitumor activity. researchgate.net This suggests that reducing the electron density on the aromatic ring can be a key factor in improving the potency of these compounds.
Conversely, in some series of these derivatives, electron-donating groups have been shown to be beneficial for cytotoxicity. researchgate.netresearchgate.net This indicates that the electronic influence of substituents can be context-dependent, varying with the specific scaffold and the position of the substituent.
Steric Effects of Substituents
While the electronic effects are prominent, steric factors also contribute to the structure-activity relationship of these compounds. The size and spatial arrangement of substituents can influence how the molecule interacts with its biological target. However, detailed and systematic studies focusing solely on the steric effects of substituents on the this compound core are not extensively documented in the reviewed literature. The observed activities are often a result of a combination of both electronic and steric influences.
Influence of Different Heteroaromatic Scaffolds
The nature of the heteroaromatic scaffold fused to or substituted on the this compound core has a profound impact on biological activity. researchgate.netnih.govnuph.edu.uascispace.com
Studies have demonstrated that replacing a triazine scaffold with a thiopyrano[4,3-d]pyrimidine scaffold can enhance antitumor activity. sci-hub.se Furthermore, the introduction of a phenylpyridine-carboxamide scaffold has been shown to be beneficial for cytotoxic activity. nih.govmdpi.com In a comparative study, compounds with a phenylpyrimidine-carboxamide scaffold displayed better cytotoxicity than those with phenylpyridine-carboxamide scaffolds. researchgate.netresearchgate.net
The position of substitution on these appended heteroaromatic rings is also critical. For example, in a series of compounds with an aryl group on a pyridine (B92270) ring, substitution at the C-4 position resulted in more active compounds than substitution at the C-5 position. researchgate.netresearchgate.net
Role of Core Skeleton Modifications (e.g., Thiopyran Oxidation)
Modifications to the core this compound skeleton, particularly the oxidation of the thiopyran sulfur atom, have been investigated to understand their effect on biological activity. researchgate.netnih.govnuph.edu.uaresearchgate.net
Pharmacophore Elucidation for Optimized Biological Potency and Selectivity
Pharmacophore modeling is a valuable tool for understanding the key structural features required for the biological activity of this compound derivatives and for designing more potent and selective analogs. researchgate.net
For a series of pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one derivatives, which share a related tricyclic system, a hypothesis for their interaction with the benzodiazepine (B76468) receptor site was proposed. This model helps to rationalize the observed binding affinities. researchgate.net The development of such models for this compound derivatives targeting other biological targets, like kinases, can guide the optimization of these compounds. For example, docking studies with PI3Kα have been used to understand the binding mode of active compounds. researchgate.net
Bioisosteric Replacements and Their Effects on SAR
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound derivatives, this approach has been employed to modulate their biological activity. mdpi.com
One example is the replacement of a urea (B33335) group with an amide scaffold. mdpi.com This modification, based on the principle of bioisosterism, led to the synthesis of new series of compounds with altered cytotoxic profiles. The construction of the thiopyrano-pyrimidine nucleus itself can be seen as a bioisosteric replacement for other heterocyclic systems, such as triazines, which has been shown to be beneficial for cytotoxic activity. nih.govmdpi.com
The following table provides a summary of the structure-activity relationships discussed:
| Modification | Effect on Biological Activity | Example | Citation |
| Electron-Withdrawing Substituents | Generally enhances cytotoxic activity | Introduction of Cl, F, Br on the aryl ring. | nih.govmdpi.comnih.gov |
| Electron-Donating Substituents | Can be beneficial for cytotoxicity in some series. | Presence of OCH3 on the aryl ring. | researchgate.netresearchgate.net |
| Heteroaromatic Scaffold | Influences activity; phenylpyrimidine > phenylpyridine. | Replacement of a triazine with a thiopyrano[4,3-d]pyrimidine scaffold. | researchgate.netresearchgate.netsci-hub.se |
| Thiopyran Oxidation | Variable effect; can enhance activity in some cases. | Oxidation of the thiopyran sulfur to a sulfone. | nih.govmdpi.comsci-hub.semdpi.com |
| Bioisosteric Replacement | Can improve cytotoxic profiles. | Replacement of a urea group with an amide scaffold. | mdpi.com |
Emerging Applications and Future Research Directions for 5h Thiopyrano 4,3 D Pyrimidine Chemistry
Development of Multi-Targeted Agents
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has driven a shift from single-target drugs to multi-targeted agents. The 5H-thiopyrano[4,3-d]pyrimidine core is well-suited for this approach, particularly for developing dual inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer. jrasb.commdpi.com
Researchers have successfully designed and synthesized series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. nih.gov One of the most promising compounds from these studies, compound 11 , demonstrated potent antitumor activity against A549, PC-3, and MCF-7 cancer cell lines and moderate inhibitory activity against both PI3Kα and mTOR. nih.gov Structure-activity relationship (SAR) studies revealed that aryl urea (B33335) scaffolds significantly influence antitumor activities, with specific substitutions on the aryl group, such as 3-Cl-4-F or 3-CF3-4-Cl, being particularly favorable. nih.gov
Another research effort focused on creating 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors, which were then also tested for PI3Kα inhibition. nih.govjst.go.jp The most potent compound, 7e , showed strong activity against mTOR kinase and was more effective against H460 and PC-3 cancer cell lines than the reference compound. nih.govscilit.net These studies highlight that the thiopyrano[4,3-d]pyrimidine scaffold can be effectively modified to achieve dual inhibition. nih.govjst.go.jpscilit.net
Beyond the PI3K/mTOR axis, related pyridothiopyranopyrimidine derivatives have been identified as multipotent kinase inhibitors, showing high potency against VEGFR-2 KDR and a range of other kinases, which contributes to their significant antiproliferative effects. cam.ac.uknih.gov
Table 1: Selected Multi-Targeted this compound Derivatives
| Compound | Target(s) | Key Findings |
| Compound 11 | Dual PI3Kα/mTOR | Showed good antitumor potency for A549, PC-3, and MCF-7 cell lines with IC50 values of 0.52 µM, 1.41 µM, and 4.82 µM, respectively. nih.gov |
| Compound 7e | mTOR/PI3Kα | Exhibited a strong inhibitory effect on mTOR kinase (IC50 = 0.80 µM) and was also evaluated against PI3Kα. nih.govscilit.net |
| Compounds 3b, 3i, 3j | Multi-kinase (including KDR) | These pyridothiopyranopyrimidine derivatives inhibit multiple kinase targets, accounting for their potent antiproliferative effects. cam.ac.uknih.gov |
Prodrug Strategies for Enhanced Delivery and Efficacy
While the this compound scaffold has yielded potent biological activity, challenges such as poor aqueous solubility can limit the bioavailability and therapeutic efficacy of lead compounds. A promising avenue for future research is the application of prodrug strategies, a well-established method to improve the physicochemical and pharmacokinetic properties of drug candidates.
Currently, there is limited published research specifically detailing prodrugs of the this compound core. However, the rationale for this approach is strong. For instance, a prodrug strategy was successfully used for the structurally related pyrazolo[3,4-d]pyrimidine class of compounds to overcome poor water solubility. In that work, researchers introduced a N-methylpiperazino group linked by an O-alkyl carbamate (B1207046) chain, which was designed to be cleaved in vivo to release the active parent drug. This modification significantly improved aqueous solubility and demonstrated the feasibility of the approach for related heterocyclic systems.
This strategy could be directly applicable to this compound derivatives, particularly for kinase inhibitors intended for systemic administration. By temporarily masking key functional groups with soluble moieties, it is possible to enhance absorption and distribution, leading to improved efficacy and a better safety profile. The development of prodrugs for this class of compounds represents a significant and underexplored opportunity for translational research.
Combinatorial Chemistry and High-Throughput Screening of Libraries
The exploration of the chemical space around the this compound core has been greatly accelerated by the use of combinatorial chemistry principles and high-throughput screening (HTS). Researchers have systematically synthesized large libraries of derivatives to establish robust structure-activity relationships (SAR). jrasb.comnih.gov
These efforts typically involve a modular synthetic approach where a key intermediate, such as 4-(2-hydrazinyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine, is reacted with a diverse set of building blocks. mdpi.comnih.gov For example, series of derivatives have been created by condensing this intermediate with various substituted chalcones to produce libraries of pyrazoline-bearing compounds (e.g., series 7a–l and 8a–l). jrasb.commdpi.com Similarly, other libraries have been constructed by incorporating phenylpyridine-carboxamide or phenylpyrimidine-carboxamide scaffolds. nih.govontosight.ai
Once synthesized, these libraries are subjected to HTS to evaluate their biological activity. A common primary screen involves testing the compounds for cytotoxicity against a panel of human cancer cell lines, such as A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver), using assays like the MTT assay. jrasb.commdpi.com Compounds that show promising activity in these cell-based assays are then advanced to more specific secondary screens, such as in vitro kinase assays (e.g., against PI3Kα or mTOR), to confirm their mechanism of action. jrasb.comnih.gov This systematic approach of generating diverse libraries followed by tiered screening has been instrumental in identifying potent lead candidates from the this compound class. jrasb.commdpi.comnih.gov
Exploration of Other Therapeutic Areas Beyond Oncology (e.g., Anti-inflammatory, Antiviral, Antimicrobial potential)
While oncology has been the primary focus, the this compound scaffold holds significant promise in other therapeutic areas. monash.edunih.gov The structural similarity of this class to endogenous purines suggests a broad potential for biological activity.
Antiviral Activity: A significant breakthrough has been the discovery of dihydrothiopyrano[4,3-d]pyrimidine derivatives as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Specific derivatives were designed to interact with the NNRTI binding pocket of the HIV-1 reverse transcriptase. Compound 20a from this series showed outstanding potency against wild-type HIV-1 and various drug-resistant mutant strains, coupled with significantly improved water solubility and a favorable safety profile.
Antimicrobial and Anti-inflammatory Potential: Research into various thiopyrano pyrimidine (B1678525) derivatives has indicated potential antimicrobial properties, with some compounds showing activity against bacterial and fungal strains. nih.gov Furthermore, related fused pyrimidine systems have been investigated for anti-inflammatory effects. Although direct studies on the anti-inflammatory potential of 5H-thiopyrano[4,3-d]pyrimidines are still emerging, the known role of kinases in inflammatory signaling suggests this is a fertile area for future investigation.
Table 2: Non-Oncological Applications of Thiopyrano[4,3-d]pyrimidine and Related Scaffolds
| Therapeutic Area | Compound Class/Derivative | Target/Activity |
| Antiviral (HIV) | Dihydrothiopyrano[4,3-d]pyrimidines (e.g., 20a ) | Potent inhibitors of HIV-1 reverse transcriptase, effective against wild-type and resistant strains. |
| Antimicrobial | 4-Methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine | Investigated for potential antibacterial and antifungal properties. monash.edu |
| Antibacterial | Thiochromeno[2,3-d]pyrimidine-10-sulfones | Showed potential as antibacterial agents. |
| Anti-inflammatory | Pyrimido[4,5-b]quinolines (related fused pyrimidines) | Investigated for anti-inflammatory and analgesic activity. |
Advanced Synthetic Methodologies and Process Optimization
The synthesis of the this compound core and its derivatives relies on multi-step sequences that offer flexibility for diversification. A common and effective strategy commences with dimethyl 3,3'-thiodipropionate, which undergoes an intramolecular cyclization to form a thiopyranone ring. scilit.net This key intermediate is then condensed with reagents like urea to construct the fused pyrimidine ring. scilit.net
Subsequent functionalization allows for the introduction of diverse chemical moieties. A typical sequence involves:
Chlorination: The pyrimidine-dione is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to create reactive chloro groups, often at the C2 and C4 positions. scilit.net
Regioselective Nucleophilic Substitution: The chloro groups can be selectively displaced. For example, reaction with morpholine (B109124) often leads to substitution at the C4 position. scilit.net
Further Functionalization: The remaining chloro group (or other installed functionality) can be replaced. For instance, hydrazinolysis can introduce a hydrazine (B178648) group at the C2 position, creating a key intermediate for building compound libraries via condensation with aldehydes or ketones. scilit.net
More advanced methods have also been employed to create specific derivatives. For example, the Suzuki coupling reaction has been utilized to attach aryl groups, such as a pyridin-2-amine moiety, to the pyrimidine ring, demonstrating the utility of modern cross-coupling reactions in elaborating the core scaffold. Process optimization for these multi-step syntheses is crucial for producing sufficient quantities of lead compounds for extensive biological evaluation and is an ongoing area of research.
Mechanistic Studies on Off-Target Effects and Selectivity
As with any targeted therapy, understanding the selectivity profile of this compound-based inhibitors is critical for predicting both efficacy and potential off-target toxicities. While many derivatives were designed as PI3K/mTOR inhibitors, comprehensive kinase profiling is essential to uncover additional interactions.
Studies on pyridothiopyranopyrimidine derivatives revealed that their potent antiproliferative effects were due to the inhibition of multiple kinases, not just a single target. cam.ac.uknih.gov This polypharmacology can be advantageous for efficacy in complex diseases like cancer but also necessitates careful evaluation of off-target effects.
Computational methods, particularly molecular docking, are widely used to predict and rationalize the binding modes of these compounds within the ATP-binding pocket of their target kinases. nih.govscilit.net These studies help explain observed SAR and guide the design of more selective inhibitors. For example, docking studies have helped to understand why certain substituents on the aryl urea scaffold of dual PI3K/mTOR inhibitors lead to enhanced potency. nih.gov
Beyond kinases, related thiopyrano[3,2-d]pyrimidine derivatives have been explored as inhibitors of other enzyme families. In one study, derivatives were optimized to be highly selective inhibitors of phosphodiesterase 4B (PDE4B) over the closely related PDE4D isoform, demonstrating that high selectivity can be engineered into this class of compounds. Further mechanistic studies to fully elucidate the on- and off-target effects of this compound derivatives are needed to clarify their precise mechanisms of action and to ensure the development of safe and effective therapeutic agents. jrasb.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
